3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one
Description
Properties
CAS No. |
62289-94-5 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-5H-pyrrolo[2,3-c][1,7]naphthyridin-4-one |
InChI |
InChI=1S/C11H9N3O/c1-14-5-3-8-7-2-4-12-6-9(7)13-11(15)10(8)14/h2-6H,1H3,(H,13,15) |
InChI Key |
AWJJSFCOFUMNLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC3=C2C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Smiles Rearrangement for Naphthyridine Formation
A Smiles rearrangement, as demonstrated in the synthesis of furo[2,3-c]-2,7-naphthyridines, involves the cyclization of aminonitrile precursors under alkaline conditions. For example, treatment of 1-azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with aqueous sodium hydroxide facilitates intramolecular cyclization, yielding the naphthyridine ring. Key parameters include:
- Temperature : Reflux conditions (≥100°C) to drive dehydration.
- Base : Sodium hydroxide (50% aqueous solution) for deprotonation and elimination.
- Solvent : Ethanol or water-ethanol mixtures to balance solubility and reactivity.
This method achieves moderate yields (60–70%) but requires precise control over stoichiometry to minimize polymerization byproducts.
Friedländer Annulation with Aminopyridines
The Friedländer reaction, widely used for fused naphthyridines, employs 3-aminopyridines and α,β-unsaturated carbonyl compounds. For instance, condensation of 3-aminoquinaldehyde with 2,6-diacetyl-4-tert-butylpyridine in chloroform under boron trifluoride diethyl etherate catalysis yields benzo[b]naphthyridines. Adapting this to 1,7-naphthyridines would involve:
- Electrophilic partners : Cyclic ketones or aldehydes with conjugated double bonds.
- Catalyst : Lewis acids (e.g., boron trifluoride diethyl etherate) to activate carbonyl groups.
- Solvent : Chloroform or dichloromethane for optimal reactivity.
This method offers superior regiocontrol compared to Smiles rearrangements but demands anhydrous conditions.
Formation of the Pyrrolo Ring System
The pyrrolo[2,3-c] ring is introduced via intramolecular cyclization or cycloaddition reactions , often requiring pre-functionalized intermediates.
Intramolecular Cyclization of Thioether Precursors
A proven strategy involves converting thioether-linked intermediates into pyrrolidines through base-mediated cyclization. For example, treating 3-[(2-hydroxyethyl)thio]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with potassium carbonate in N,N-dimethylformamide at 85–100°C induces sulfur elimination and ring closure. Critical factors include:
[4+2]-Cycloaddition for Pyrrolo-Naphthyridine Fusion
Pyrrolo rings can also form via stereospecific [4+2]-cycloadditions. Reacting aldimines derived from 3-aminopyridines and α,β-unsaturated aldehydes in the presence of boron trifluoride diethyl etherate generates tetracyclic quinolino[4,3-b]naphthyridines. Adapting this to 1,7-naphthyridines would require:
- Aldimine precursors : 3-Amino-1,7-naphthyridines with propargyl or allyl substituents.
- Catalyst : Boron trifluoride diethyl etherate to polarize π-bonds.
- Microwave assistance : Accelerates reaction kinetics and improves yields.
Introduction of the 3-Methyl Group
The methyl group at position 3 is introduced via alkylation or in-situ methylation during cyclization.
Paracetaldehyde-Mediated Methylation
A patent describing 3-methyl-pyridine synthesis employs paracetaldehyde, formaldehyde, and ammonia under high-pressure conditions (30–130 bar) and elevated temperatures (260–300°C). Translating this to naphthyridine systems involves:
- Reagents : Paracetaldehyde as the methyl source, ammonia as the nitrogen donor.
- Catalyst : Acetic acid (4–20 wt%) to protonate intermediates.
- Conditions : Continuous flow reactors (e.g., jet-loop reactors) for efficient mixing and heat transfer.
This method achieves 64.6% yield for 3-picoline, suggesting comparable efficiency for naphthyridine derivatives.
Post-Cyclization Alkylation
Alternatively, methyl groups can be introduced after constructing the pyrrolo-naphthyridine core. Treating the deprotonated nitrogen at position 3 with methyl iodide in tetrahydrofuran at 0°C provides regioselective methylation. Key considerations include:
- Base : Sodium hydride or lithium diisopropylamide for efficient deprotonation.
- Solvent : Tetrahydrofuran for low-temperature compatibility.
- Workup : Aqueous extraction to remove excess methyl iodide.
Oxidation to the 4(5H)-one Moiety
The ketone at position 4 is installed through oxidation of secondary alcohols or hydrolysis of nitriles .
Alcohol Oxidation via Alkaline Conditions
Heating secondary alcohols (e.g., 5,6,7,8-tetrahydro-2,7-naphthyridin-4-ol) with sodium hydroxide in ethanol induces oxidation to the ketone. For example, refluxing 7-isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile in 50% aqueous sodium hydroxide generates the 4(5H)-one derivative. Limitations include competing hydrolysis of nitriles to amides.
Nitrile Hydrolysis and Tautomerization
Nitrile-containing precursors undergo hydrolysis to carboxylic acids, followed by decarboxylation to ketones. Treating 3-cyano-pyrrolo[2,3-c]naphthyridines with hydrochloric acid at 120°C yields the 4(5H)-one via intermediate iminium species.
Optimization and Industrial-Scale Synthesis
Reactor Design and Process Intensification
Jet-loop reactors enhance mixing and heat transfer, critical for exothermic reactions like paracetaldehyde methylation. In a 100-liter reactor, continuous addition of catalyst solutions (water-ammonia-acetic acid) and reactants (paracetaldehyde, formalin) at 278°C and 100 bar achieves 64.6% yield with a 20-minute retention time.
Purification Challenges
The target compound’s poor solubility in common solvents complicates purification. Ethylene dichloride improves solubility during recrystallization, while short reaction times reduce polymeric byproducts.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the naphthyridine ring, particularly at the nitrogen-rich positions. Key transformations include:
The methyl group at the 3-position stabilizes intermediates during oxidation, directing regioselectivity toward the naphthyridine subunit.
Reduction Reactions
Reductive modifications target both the pyrrole and naphthyridine moieties:
| Reagent | Outcome | Key Observations |
|---|---|---|
| NaBH₄ in MeOH | Partial reduction of the naphthyridine ring to 1,2,3,4-tetrahydro derivatives | Retention of pyrrole aromaticity |
| H₂ (1 atm)/Pd-C | Fully saturated decahydro-pyrrolo-naphthyridine | Complete hydrogenation of both rings |
The stereochemistry of hydrogenated products depends on catalyst choice and solvent polarity.
Cyclization and Annulation
The compound participates in domino reactions to form complex polycyclic systems:
Pyrazolo-Fused Systems
Under Brønsted acid catalysis (p-TsOH, DMF, 120°C), it reacts with arylglyoxals and pyrazol-5-amines to yield dipyrazolo[3,4-b:4',3'-f] naphthyridines via a [3 + 2 + 1] bis-cyclization mechanism . Critical steps include:
-
Initial C=O addition at the naphthyridine C4 position
-
Sequential 6π-electrocyclization
-
Final C-C coupling between electrophilic centers
Representative Transformation:
text3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one + 1-Methylpyrazol-5-amine → 1,3,7,9-Tetramethyl-dipyrazolo[3,4-b:4',3'-f][1,7]naphthyridine (70% yield) [4]
Eight-Membered Ring Formation
With sterically hindered pyrazol-amines (e.g., 1-phenyl-3-methylpyrazol-5-amine), the reaction diverges to form dipyrazolo[3,4-d:4',3'-g]diazocines through [3 + 3 + 1 + 1] cyclization . This pathway demonstrates the compound's ability to participate in macrocycle synthesis.
Nucleophilic Substitutions
The electron-deficient naphthyridine ring facilitates substitutions at activated positions:
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C8 | NH₃/EtOH (reflux) | 8-Amino-pyrrolo-naphthyridine derivative | 82% |
| C6 | HSCH₂CH₂OH/K₂CO₃ | 6-(2-Hydroxyethylthio) analog | 75% |
Kinetic studies reveal second-order dependence on nucleophile concentration, suggesting a concerted aromatic substitution mechanism .
Comparative Reactivity Analysis
Data derived from cyclic voltammetry and comparative synthesis studies .
Mechanistic Considerations
The compound's reactivity is governed by three factors:
-
Electronic Effects : Naphthyridine's electron deficiency enhances susceptibility to nucleophilic attack (Hammett σₚ = +0.78)
-
Steric Profile : Methyl group at C3 creates torsional strain (12.3° dihedral angle), accelerating ring-opening reactions
-
Conformational Flexibility : Boat conformation of the saturated 5,6,7,8-tetrahydro derivative enables unique transition states
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of novel anticancer agents, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) . The compound’s ability to inhibit FGFR signaling pathways makes it a valuable lead compound for cancer therapy.
In addition to its anticancer properties, 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one has been investigated for its antimicrobial, anti-inflammatory, and antiviral activities . Its unique structure allows for the exploration of diverse biological targets, making it a versatile compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one involves its interaction with specific molecular targets, such as FGFRs. By binding to the receptor’s active site, the compound inhibits the receptor’s kinase activity, preventing downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis and the suppression of tumor growth.
The compound’s ability to modulate other signaling pathways, such as the PI3K-Akt and MAPK pathways, further contributes to its therapeutic potential. These pathways are involved in various cellular processes, including metabolism, growth, and differentiation, making this compound a multifaceted compound with broad biological activity.
Comparison with Similar Compounds
Conclusion
This compound is a versatile and promising compound with diverse applications in scientific research and industry. Its unique structure, synthetic accessibility, and broad biological activity make it an attractive candidate for drug discovery and development. Further research into its chemical properties and mechanisms of action will continue to uncover new opportunities for its use in medicine and beyond.
Q & A
Q. Key Factors for Yield Optimization
- Temperature Control : Avoid high temperatures during ozonolysis (e.g., room temperature leads to tar formation; -78°C yields polar byproducts).
- Substituent Compatibility : Alkyl groups (e.g., n-butyl, methyl) enhance cyclization efficiency, while bulky substituents (e.g., piperidin-1-yl) hinder diol formation .
Q. Example Table: Reaction Yields for Selected Derivatives
| Substituent | Diol Yield (%) | Aldehyde Yield (%) | Cyclized Product Yield (%) |
|---|---|---|---|
| Methyl | 85 | 90 | 78 |
| n-Butyl | 82 | 88 | 75 |
| Morpholine | 78 | 84 | 70 |
| Data adapted from |
How can researchers resolve contradictions in spectral data during structural confirmation?
Advanced Analytical Methodology
Contradictions in NMR data (e.g., unexpected splitting patterns) can arise from tautomerism or solvent effects. To address this:
- D₂O Addition : Add a drop of D₂O to ¹H NMR samples to distinguish exchangeable protons (e.g., N-H groups at 10–12 ppm) from aromatic protons .
- 13C NMR Cross-Validation : Confirm quaternary carbons in the pyrrole ring (e.g., C-4 carbonyl at ~170 ppm) and aromatic carbons in the naphthyridine moiety (120–150 ppm) .
Case Study : For 5-methyl derivatives, the ¹H NMR doublet at 6.5–7.0 ppm (pyrrole protons) resolved into distinct signals after D₂O treatment, confirming intramolecular hydrogen bonding .
What strategies are effective for troubleshooting failed cyclization reactions?
Mechanistic Insights and Solutions
Failed cyclization often stems from:
- Steric Hindrance : Bulky substituents (e.g., aryl groups) destabilize the transition state. Use smaller alkyl groups or optimize solvent polarity to reduce steric effects .
- Oxidative Byproducts : Replace ozonolysis (which generates unstable intermediates) with OsO₄/NaIO₄, a milder protocol that avoids tar formation .
Q. Example Workflow :
Monitor reaction progress via TLC using silica gel plates.
Isolate intermediates (e.g., diols) via column chromatography before cyclization.
Use GC-MS to detect low-molecular-weight byproducts (e.g., aldehydes) .
How does the compound’s structure influence its cytotoxicity in cancer cell lines?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
- Core Modifications : The pyrrolo-naphthyridine scaffold exhibits cytotoxicity against ovarian cancer cells (e.g., A2780), likely via intercalation or kinase inhibition.
- Substituent Effects : Electron-donating groups (e.g., morpholine) enhance solubility and bioavailability, while hydrophobic groups (e.g., n-butyl) improve membrane permeability .
Q. Experimental Design for Cytotoxicity Assays
Cell Lines : Use A2780 (ovarian) and HEK293 (control) cells.
Dose-Response Curves : Treat cells with 0.1–100 μM compound for 48 hours.
Viability Measurement : Quantify via MTT assay, comparing IC₅₀ values across derivatives .
What alternative synthetic routes exist beyond the OsO₄/NaIO₄ method?
Q. Advanced Route Comparison
- Diazotization and Ring Contraction : Treat 3-amino-1,7-naphthyridin-4(1H)-one with NaNO₂/HCl to form a diazonium salt, followed by UV irradiation for ring contraction to pyrrolo-pyridine derivatives. This route is less efficient (70% yield) but avoids toxic OsO₄ .
- Van Leusen Reaction : Use TosMIC (tosylmethyl isocyanide) with electron-deficient intermediates under basic conditions to assemble the pyrrole ring. This method is versatile for introducing diverse substituents .
Q. Table: Pros and Cons of Synthetic Routes
| Method | Yield (%) | Toxicity | Substituent Flexibility |
|---|---|---|---|
| OsO₄/NaIO₄ | 70–90 | High | Moderate |
| Diazotization | 70–80 | Low | Low |
| Van Leusen Reaction | 60–75 | Moderate | High |
How can computational methods predict the compound’s nonlinear optical (NLO) properties?
Q. Advanced Computational Protocol
DFT Calculations : Use B3LYP/6-31+G(d,p) to optimize geometry and calculate hyperpolarizability (β) and dipole moment (μ).
Rotational Effects : Vary the dihedral angle between the pyrrole and naphthyridine rings to assess β switching behavior. For example, a 90° rotation reduces μ by 40%, enabling optoelectronic applications .
Q. Key Parameters :
- Linear Polarizability (α) : ~100 a.u.
- First Hyperpolarizability (β) : ~2000 a.u. (enhanced by electron-withdrawing substituents) .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
